3-Methyl-1-phenylcyclobutanecarbonitrile

Description

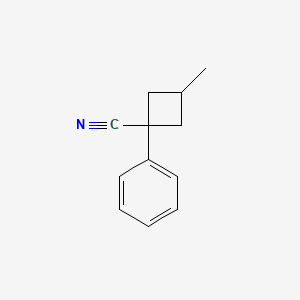

3-Methyl-1-phenylcyclobutanecarbonitrile is a cyclobutane derivative featuring a methyl group at the 3-position, a phenyl group at the 1-position, and a carbonitrile functional group. Cyclobutane derivatives are known for their ring strain, which can enhance reactivity in ring-opening or functionalization reactions .

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

3-methyl-1-phenylcyclobutane-1-carbonitrile |

InChI |

InChI=1S/C12H13N/c1-10-7-12(8-10,9-13)11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3 |

InChI Key |

YHFYHKKWTKBPRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)(C#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenylcyclobutanecarbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetonitrile with 3-methyl-1-bromocyclobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrile group attacks the bromocyclobutane, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural similarities with 3-Methyl-1-phenylcyclobutanecarbonitrile:

Key Observations :

- Ring Strain : The 4-membered cyclobutane in the target compound confers higher ring strain compared to 5-membered (e.g., cyclopentane in ) or 6-membered (e.g., benzene in ) rings. This strain may enhance reactivity but reduce thermal stability.

- hydrolysis).

- Molecular Weight : The target compound’s higher molecular weight (~187 vs. 143 in ) may influence melting/boiling points and solubility.

Physical and Chemical Properties

While explicit data for this compound are unavailable, comparisons can be inferred:

- Boiling/Melting Points : Nitriles generally exhibit higher boiling points than esters or carbamates due to stronger dipole-dipole interactions. For example, benzonitrile (boiling point: 191°C) vs. methyl benzoate (boiling point: 199°C) suggests competitive trends depending on substituents.

- Solubility : The nitrile group may improve solubility in polar solvents (e.g., acetonitrile or DMF) compared to the carbamate in , which is likely more lipophilic.

- Reactivity : The strained cyclobutane ring may undergo [2+2] cycloreversion or radical-mediated reactions, whereas cyclopentane derivatives () are more stable and prone to functional group transformations (e.g., ester hydrolysis).

Research Findings and Limitations

- Cyclobutane Reactivity : Studies on 3-Formyl-1-phenylcyclobutanecarbonitrile highlight the formyl group’s susceptibility to oxidation, suggesting analogous reactivity in the target compound’s nitrile group under acidic or basic conditions.

- Contradictions : Cyclopentane derivatives () exhibit greater thermal stability, contrasting with the target compound’s expected instability due to ring strain.

- Data Gaps : Direct experimental data (e.g., NMR, DSC) for this compound are absent in the provided evidence, necessitating further characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.